Methyl 3-(1-ethyl-1h-imidazol-2-yl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate typically involves the reaction of 1-ethyl-1H-imidazole with methyl 3-bromo-2-hydroxypropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by extraction and purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-oxopropanoate.
Reduction: Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the imidazole ring, which can interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-methyl-1H-imidazol-2-yl)-2-hydroxypropanoate
- Methyl 3-(1-ethyl-1H-imidazol-4-yl)-2-hydroxypropanoate
- Methyl 3-(1-ethyl-1H-imidazol-5-yl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate is unique due to the specific position of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the propanoate moiety also adds to its versatility in chemical transformations and potential interactions with biological targets.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-(1-ethylimidazol-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-11-5-4-10-8(11)6-7(12)9(13)14-2/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
BRIHPKDREOLZMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC(C(=O)OC)O |
Origin of Product |
United States |
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